N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE
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Overview
Description
N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a methoxyphenyl group, a sulfonyl group, and a tetrahydrodibenzofuran moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The process may involve steps like sulfonylation, cyclization, and amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding amine.
Scientific Research Applications
N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE
- N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE
Uniqueness
Compared to similar compounds, N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H29NO5S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C26H29NO5S/c1-31-20-12-14-21(15-13-20)33(29,30)27(26(28)18-7-3-2-4-8-18)19-11-16-25-23(17-19)22-9-5-6-10-24(22)32-25/h11-18H,2-10H2,1H3 |
InChI Key |
SIUAOEQUPIZTJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5 |
Origin of Product |
United States |
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